molecular formula C22H26N8O2 B6488616 2-[4-(1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1286720-90-8

2-[4-(1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6488616
CAS No.: 1286720-90-8
M. Wt: 434.5 g/mol
InChI Key: KTBKEBLYFLAFQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement and connectivity of its atoms. The presence of multiple nitrogen-containing rings (pyridine, oxadiazole, piperidine, piperazine, and pyrimidine) suggests that the compound could have a complex, three-dimensional structure. Single-crystal X-ray diffraction would be a common method to determine the exact structure .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the pyridine and pyrimidine groups might undergo electrophilic substitution reactions, while the piperazine group might participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure and the functional groups present .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its structure and properties. For example, some nitrogen-containing compounds can be explosive, while others might be toxic or carcinogenic .

Future Directions

Future research on the compound could involve further studies to determine its properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .

Properties

IUPAC Name

[1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O2/c31-21(29-11-13-30(14-12-29)22-24-6-2-7-25-22)18-3-1-10-28(15-18)16-19-26-20(27-32-19)17-4-8-23-9-5-17/h2,4-9,18H,1,3,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBKEBLYFLAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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